molecular formula C14H7ClFN3S2 B2356658 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-47-8

6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2356658
CAS No.: 862974-47-8
M. Wt: 335.8
InChI Key: SRBSMKCCFPWQHS-UHFFFAOYSA-N
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Description

6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the reaction of 2-amino-6-chlorobenzothiazole with 2-amino-5-fluorobenzothiazole in the presence of a binding agent such as potassium carbonate (K₂CO₃) . The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the C-2 position of the thiazole ring.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with various reagents to form more complex structures.

Common reagents used in these reactions include potassium carbonate, chlorinating agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFN3S2/c15-7-4-5-9-11(6-7)21-13(17-9)19-14-18-12-8(16)2-1-3-10(12)20-14/h1-6H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBSMKCCFPWQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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